N-cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A pyrazolo[1,5-a]pyrimidine core with methyl groups at positions 2 and 3.
- A 2-methoxyphenyl substituent at position 2.
- A cyclopentylamine group at position 5.
Its IUPAC name is Cyclopentyl-[3-(2-methoxy-phenyl)-5-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-amine, with the RN identifier 879575-36-7 .
Properties
IUPAC Name |
N-cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-13-12-18(22-15-8-4-5-9-15)24-20(21-13)19(14(2)23-24)16-10-6-7-11-17(16)25-3/h6-7,10-12,15,22H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJRMZBZSNFWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-5-cyclopentyl-1H-pyrazole with 2,5-dimethyl-3-oxo-2,3-dihydropyrimidine-4-carboxylic acid under acidic or basic conditions.
Substitution Reactions:
Final Amination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyrazolopyrimidine core, potentially reducing double bonds or nitro groups if present.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the methoxyphenyl group or electrophilic substitution at the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like potassium carbonate or sodium hydride, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce various reduced forms of the pyrazolopyrimidine core.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
Biologically, this compound is of interest due to its potential therapeutic properties It has been investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a]pyrimidine derivatives are explored for diverse biological activities, including anti-mycobacterial, CRF1 receptor antagonism, and kinase inhibition. Key structural variations and their impacts are summarized below.
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
Position 3 and 5 Aryl Groups
- Anti-mycobacterial Activity: Compounds with 3-(4-fluorophenyl) and 5-aryl groups (e.g., 4-fluorophenyl, p-tolyl, 4-methoxyphenyl) exhibit potent activity against M. tuberculosis. For example: Compound 33: 3-(4-Fluorophenyl)-5-(p-tolyl) substitution shows MIC = 0.12 µM . Compound 34: 5-(4-Methoxyphenyl) substitution enhances solubility but reduces activity (MIC = 0.98 µM) .
Position 7 Amine Side Chains
CRF1 Receptor Antagonism :
- MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine): A potent CRF1 antagonist with substituents optimized for blood-brain barrier penetration. Its bis(2-methoxyethyl)amine group enhances solubility and receptor affinity .
- DMP904 : Features a 1-ethylpropylamine side chain, showing reduced bioavailability compared to MPZP .
The target compound’s cyclopentylamine group balances lipophilicity and steric bulk, which may influence CNS penetration and metabolic stability.
Physicochemical and Pharmacokinetic Properties
Melting Points and Solubility
- Compound 47 (N-((6-methylpyridin-2-yl)methyl)-3-(4-fluorophenyl)-5-phenyl derivative): Melting point = 177–180°C; high purity (99.1%) correlates with crystallinity .
- Compound 48 (6-methoxypyridin-2-ylmethyl side chain): Lower melting point (163–165°C) due to increased polarity from the methoxy group .
The target compound’s 2-methoxy group may reduce melting point compared to non-polar analogs, improving solubility.
Radiolabeled Derivatives
- [18F]27 : A radiotracer with 3-(2,4-dichlorophenyl) and N-ethyl-N-(2-(2-[18F]fluoroethoxy)ethyl)amine groups. Used in microPET imaging due to high specific activity (1.2 x 10^4 Ci/mol) .
Anti-Mycobacterial vs. CRF1 Antagonism
- Anti-mycobacterial Compounds : Require 3- and 5-aryl substitutions (e.g., 4-fluorophenyl) for target engagement with mycobacterial enzymes .
- CRF1 Antagonists : Depend on bulky aryl groups (e.g., 4-methoxy-2-methylphenyl) and polar side chains (e.g., bis(2-methoxyethyl)) for receptor binding .
The target compound’s 2-methoxyphenyl group may limit anti-mycobacterial activity but could be optimized for CNS targets.
Data Tables
Table 2: Physicochemical Properties
| Compound ID | Melting Point (°C) | Purity (HPLC) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | N/A | N/A | ~3.5 (estimated) |
| Compound 47 | 177–180 | 99.1% | 3.8 |
| Compound 48 | 163–165 | 99.6% | 3.2 |
| MPZP | N/A | >95% | 2.9 |
Biological Activity
N-cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various diseases. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H22N6O
- Molecular Weight : 362.42 g/mol
- CAS Number : 902325-14-8
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell proliferation and apoptosis.
Pharmacological Effects
- Antiviral Activity : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit antiviral properties. These compounds have been shown to inhibit viral replication by targeting viral enzymes and host cell pathways necessary for viral life cycles .
- Anticancer Potential : Some studies have reported that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. This suggests a potential for development as an anticancer agent .
- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Table 1: Summary of Biological Activities
| Activity Type | Effect Description | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Neuroprotective | Modulation of neurotransmitter systems |
Case Study Example
In a study examining the efficacy of pyrazolo[1,5-a]pyrimidine derivatives, researchers found that this compound significantly reduced the viability of human cancer cell lines in vitro. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine?
Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions starting with cyclization of β-keto esters or aminopyrazoles with appropriate electrophiles. Key steps include:
- Core formation : Condensation of 5-aminopyrazole with β-diketones or β-keto esters under reflux conditions in polar solvents (e.g., ethanol or acetic acid) .
- Substituent introduction : The N-cyclopentyl and 2-methoxyphenyl groups are introduced via nucleophilic substitution or Buchwald-Hartwig amination. For example, coupling with cyclopentylamine under Pd catalysis improves regioselectivity .
- Optimization : Yield improvements (from ~50% to >80%) are achieved by:
- Microwave-assisted synthesis to reduce reaction time .
- Solvent selection (e.g., dichloromethane for better solubility of intermediates) .
- Temperature control to minimize side reactions (e.g., 60–80°C for cyclization) .
Q. How can structural ambiguities in N-cyclopentyl-substituted pyrazolo[1,5-a]pyrimidines be resolved experimentally?
Answer: Ambiguities in regiochemistry or stereochemistry are addressed using:
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., pyrimidine ring planarity and substituent orientation) .
- NMR spectroscopy :
- ¹H-¹H COSY and HSQC identify coupling between pyrimidine protons and substituents (e.g., methoxyphenyl protons at δ 6.8–7.2 ppm) .
- NOESY detects spatial proximity of N-cyclopentyl protons to aromatic rings, confirming substitution patterns .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₂₄H₂₇N₅O for the target compound) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. chloro substituents) impact the biological activity of pyrazolo[1,5-a]pyrimidines?
Answer: Structure-Activity Relationship (SAR) studies reveal:
- Methoxy groups : Enhance solubility and modulate receptor binding via H-bonding. For example, 2-methoxyphenyl derivatives show improved CRF1 receptor antagonism (IC₅₀ = 12 nM) compared to unsubstituted analogs (IC₅₀ > 100 nM) .
- Chloro substituents : Increase lipophilicity and target affinity in anti-inflammatory assays (e.g., 4-chlorophenyl analogs inhibit COX-2 with IC₅₀ = 0.8 μM) .
- Cyclopentyl vs. linear alkyl chains : Cyclopentyl groups improve metabolic stability (t₁/₂ = 4.2 h in liver microsomes) by reducing CYP450 oxidation .
Q. Table 1: Comparative Bioactivity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Substituent | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 2-Methoxyphenyl | CRF1 Receptor | 12 nM | |
| 4-Chlorophenyl | COX-2 | 0.8 μM | |
| N-Cyclopentyl | Metabolic Stability | t₁/₂ = 4.2 h |
Q. How can contradictory data on in vitro vs. in vivo efficacy of pyrazolo[1,5-a]pyrimidines be reconciled?
Answer: Discrepancies arise from:
- Pharmacokinetic factors : Poor oral bioavailability (<20% in rodents) due to high logP (>3.5) limits in vivo efficacy despite strong in vitro binding .
- Metabolic inactivation : Phase I metabolites (e.g., N-dealkylation products) lack activity, necessitating prodrug strategies .
- Off-target effects : In vivo assays may detect antagonism of related receptors (e.g., CRF2), masking specificity observed in vitro .
Methodological solutions : - Use isotope-labeled compounds (e.g., ¹⁸F radiolabeling) for real-time pharmacokinetic tracking .
- Apply knockout mouse models to isolate target-specific effects .
Experimental Design Challenges
Q. What in vitro assays are most suitable for evaluating the therapeutic potential of this compound?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., JAK2) or inflammatory enzymes (COX-2) using fluorescence polarization .
- Cell viability assays : MTT or Annexin V staining in cancer cell lines (e.g., MCF-7) to assess antiproliferative effects .
- Receptor binding : Radioligand displacement assays (e.g., ³H-CRF for CRF1 receptor binding ).
Q. How can researchers address low aqueous solubility during formulation for in vivo studies?
Answer:
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility (>5 mg/mL) .
- Nanoformulation : Liposomal encapsulation improves bioavailability by 3-fold in rodent models .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response data in pyrazolo[1,5-a]pyrimidine studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
